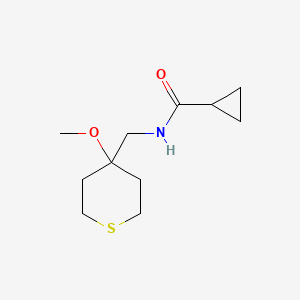

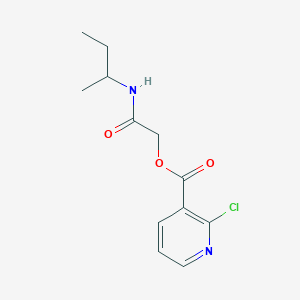

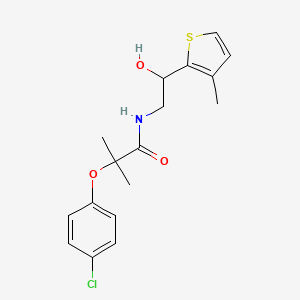

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with methoxyphenyl substituents, has been reported using a straightforward approach. These compounds were synthesized and characterized by various spectroscopic techniques, such as IR and 1H-NMR spectroscopy . Similarly, the synthesis of N-methoxy-N-methylcyanoformamide, a reagent that can facilitate the formation of β-keto Weinreb amides, was achieved from trimethylsilyl cyanide and N-methoxy-N-methylcarbamoylimidazole . This reagent is particularly useful for one-pot preparations of carbonyl-containing compounds from lithium enolates and organometallic species. Additionally, a range of cyclopropylcarboxamides related to cis-permethrin were synthesized from the acid chloride of permethrin acid and various arylamines, showcasing the versatility of carboxamide derivatives in synthesis . The preparation of N-methoxy-N-methylamides from carboxylic acids was also achieved using S,S-di(2-pyridyl) dithiocarbonate, highlighting an efficient method for producing Weinreb amides .

Molecular Structure Analysis

The crystal structure of one of the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, specifically N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined using single crystal X-ray diffraction. This compound crystallizes in the triclinic space group Pī, with the cyclohexane ring adopting a chair conformation. The molecular conformation is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring .

Chemical Reactions Analysis

The reactivity of N-methoxy-N-methylcyanoformamide as a reagent for the formation of β-keto Weinreb amides and unsymmetrical ketones has been demonstrated. This reagent enables the one-pot preparation of these compounds from various organometallic species, indicating its potential for diverse chemical transformations . The larvicidal properties of cyclopropylcarboxamides synthesized from permethrin acid suggest that these compounds can undergo biological interactions, which could be explored for pest control applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . The 13C NMR spectroscopy and mass spectrometry were also employed to characterize the synthesized cyclopropylcarboxamides . These analyses are crucial for understanding the properties of the compounds, such as stability, reactivity, and potential applications in various fields, including medicinal chemistry and agriculture.

科学的研究の応用

Synthetic Utility and Building Blocks

N-Methoxy-N-methylamide, known as the Weinreb amide, demonstrates significant synthetic utility, serving as an exceptional acylating agent for organolithium or organomagnesium reagents and as a robust equivalent for an aldehyde group. This compound has been exhaustively exploited in various synthetic endeavors, proving its versatility not only in academic circles but also on a kilogram scale by various pharmaceutical industries globally (Balasubramaniam & Aidhen, 2008).

Antiproliferative Activity

The synthesis and biological activity determination of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant inhibitory activity against certain cancer cell lines. This points towards its potential application in the development of anticancer therapeutics (Lu et al., 2021).

Neurological Applications

Derivatives of cyclopropanecarboxamide, such as (+/-)-(Z)-2-(aminomethyl)-1-phenylcyclopropanecarboxamide and its derivatives, have been evaluated as NMDA receptor antagonists. This research indicates potential applications in designing treatments for neurological conditions by targeting the NMDA receptors (Shuto et al., 1995).

Chemical Synthesis and Characterization

The versatility of Weinreb amides in the Knorr pyrrole synthesis highlights the compound's role in heterocyclic chemistry, providing a novel method for the synthesis of pyrroles, which are essential in pharmaceutical chemistry (Alberola et al., 1999).

Environmental Stability and Degradation

A study on hydrazone-based hydrogel degradable in acidic environments indicates the potential for using derivatives of cyclopropanecarboxamide in materials science, particularly in developing materials with specific degradation profiles useful in medical applications (Vetrik et al., 2011).

特性

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2S/c1-14-11(4-6-15-7-5-11)8-12-10(13)9-2-3-9/h9H,2-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBYYHUFCYYIDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)cyclopropanecarboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)

![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2501448.png)

![N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide](/img/structure/B2501451.png)

![1,7-dimethyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2501452.png)

![2-cyano-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2501458.png)

![(9Bs)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B2501459.png)